

Spectroscopic Analysis of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2-(4-

Compound Name: *Fluorophenyl)cyclopropanamine*
Hydrochloride

Cat. No.: B565959

[Get Quote](#)

Introduction: **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** is a synthetic intermediate with potential applications in pharmaceutical research and development.^[1] A thorough understanding of its chemical structure and purity is paramount, and this is typically achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the key physicochemical properties and a detailed prediction of the spectroscopic data for this compound. As of this writing, publicly accessible experimental spectroscopic data for **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** is limited. Therefore, this document focuses on predicted spectral characteristics based on the compound's structure, alongside generalized, detailed experimental protocols for acquiring such data.

Physicochemical Properties

A summary of the key physicochemical properties for **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** is presented in the table below. This data has been compiled from various chemical databases.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ ClFN	PubChem[2][3]
Molecular Weight	187.64 g/mol	PubChem[2][3]
IUPAC Name	2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride	PubChem[2]
Synonyms	trans-2-(4-Fluorophenyl)cyclopropanamine HCl	PubChem[2]
CAS Number	879324-66-0	ChemicalBook[4], BLD Pharm[5]

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and amine protons.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic H (ortho to F)	~ 7.1 - 7.3	Doublet of doublets	2H
Aromatic H (meta to F)	~ 6.9 - 7.1	Triplet	2H
Cyclopropyl CH (adjacent to aromatic ring)	~ 2.0 - 2.3	Multiplet	1H
Cyclopropyl CH (adjacent to amine)	~ 2.5 - 2.8	Multiplet	1H
Cyclopropyl CH ₂	~ 1.0 - 1.5	Multiplets	2H
Amine NH ₃ ⁺	Broad singlet	3H	

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic and cyclopropyl carbons.

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic C (C-F)	~ 160 - 165 (doublet, due to C-F coupling)
Aromatic C (ipso)	~ 135 - 140
Aromatic C (ortho to F)	~ 128 - 132 (doublet, due to C-F coupling)
Aromatic C (meta to F)	~ 115 - 118 (doublet, due to C-F coupling)
Cyclopropyl CH (adjacent to aromatic ring)	~ 30 - 35
Cyclopropyl CH (adjacent to amine)	~ 35 - 40
Cyclopropyl CH ₂	~ 15 - 20

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine, aromatic, and cyclopropyl functional groups.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
N-H Stretch (Ammonium salt)	3000 - 3300 (broad)	Stretching vibration of the N-H bonds in the ammonium group.
Aromatic C-H Stretch	3000 - 3100	Stretching vibrations of the C-H bonds on the phenyl ring.
Aliphatic C-H Stretch (Cyclopropyl)	3000 - 3100	Characteristic C-H stretching of the cyclopropyl ring.
N-H Bend (Ammonium salt)	1500 - 1600	Bending vibration of the N-H bonds.
Aromatic C=C Stretch	1450 - 1600	In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring.
C-F Stretch	1150 - 1250	Stretching vibration of the carbon-fluorine bond.

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak of the free base after the loss of HCl, along with characteristic fragmentation patterns.

m/z	Predicted Fragment	Description
151	[M-HCl] ⁺	Molecular ion of the free base, 2-(4-fluorophenyl)cyclopropanamine.
134	[M-HCl-NH ₃] ⁺	Loss of ammonia from the molecular ion.
109	[C ₇ H ₄ F] ⁺	Fragment corresponding to a fluorotropylium ion or similar aromatic fragment.
96	[C ₆ H ₅ F] ⁺	Fluorobenzene fragment.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule such as **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride**.

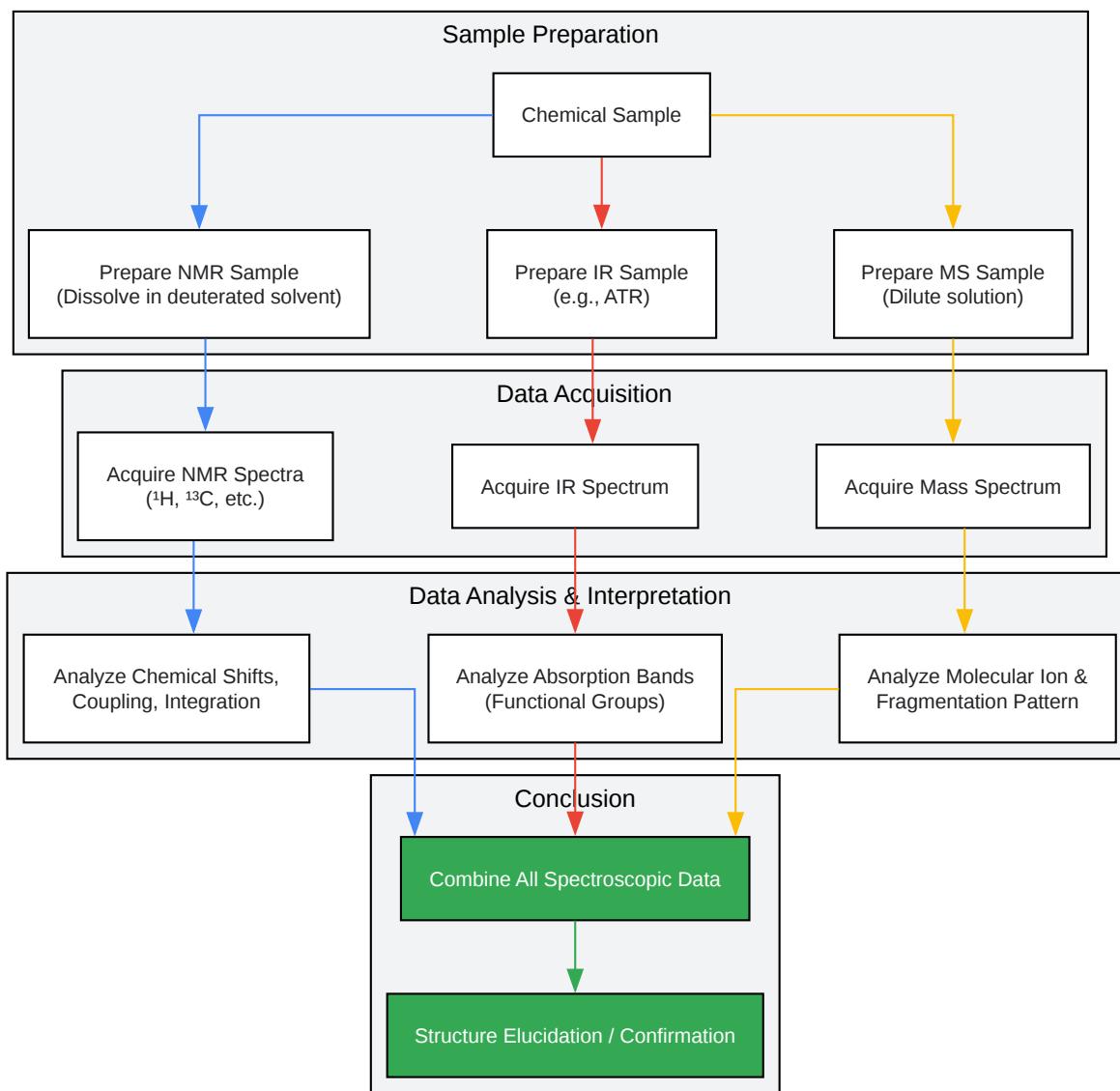
NMR Spectroscopy Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine protons may exchange with deuterium in D₂O.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Internal Standard:** An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing, although modern spectrometers can also reference the residual solvent peak.

- Analysis: The sample is then placed in the NMR spectrometer for analysis.

IR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)

- Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum. The IR beam passes through the ATR crystal and interacts with the sample at the surface.
- Cleaning: After analysis, clean the crystal and anvil meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.


Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further Dilution: Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
- Acidification: A small amount of formic acid (e.g., 0.1%) is often added to the final solution to promote protonation and enhance ionization in positive ion mode.
- Infusion: The prepared solution is then introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for the spectroscopic identification and structural elucidation of a chemical compound.

Conclusion: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride**. While experimental data is not readily available, the predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The provided workflow for spectroscopic analysis serves as a general framework for the structural characterization of similar small molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-fluorophenyl)cyclopropanamine hydrochloride CAS#: 879396-75-5 [m.chemicalbook.com]
- 5. 879324-66-0|2-(4-Fluorophenyl)cyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565959#spectroscopic-data-nmr-ir-ms-of-2-4-fluorophenyl-cyclopropanamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com